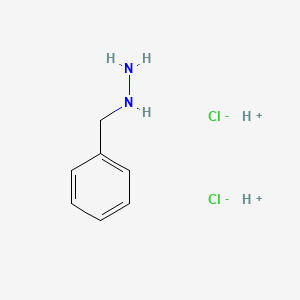
Benzylhydrazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H10N2 · 2HCl. It is a slightly yellow to beige powder that is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylhydrazine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with hydrazine hydrate in the presence of potassium carbonate. The reaction is typically carried out in water at around 40°C. After the reaction is complete, the product is isolated and purified .
Industrial Production Methods: Industrial production of benzylhydrazine dihydrochloride often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually obtained as a powder and is stored under inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Benzylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzylidene hydrazine derivatives.
Reduction: It can be reduced to form benzylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions
Major Products:
Oxidation: Benzylidene hydrazine derivatives.
Reduction: Benzylamine.
Substitution: Substituted hydrazines
Aplicaciones Científicas De Investigación
Benzylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals and dyestuffs .
Mecanismo De Acción
The mechanism of action of benzylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as peptidylglycine alpha-amidating enzyme, by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Phenylhydrazine: Similar in structure but with a phenyl group instead of a benzyl group.
Benzhydrazide: Contains a carbonyl group attached to the hydrazine moiety.
N,N-Dimethyl-p-phenylenediamine: Contains a dimethylamino group attached to the benzene ring.
Uniqueness: Benzylhydrazine dihydrochloride is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H12Cl2N2 |
|---|---|
Peso molecular |
195.09 g/mol |
Nombre IUPAC |
benzylhydrazine;hydron;dichloride |
InChI |
InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H |
Clave InChI |
MSJHOJKVMMEMNX-UHFFFAOYSA-N |
SMILES canónico |
[H+].[H+].C1=CC=C(C=C1)CNN.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


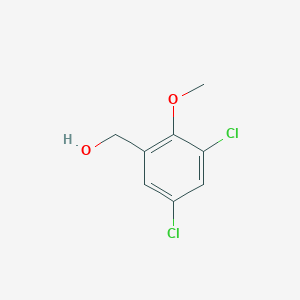
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
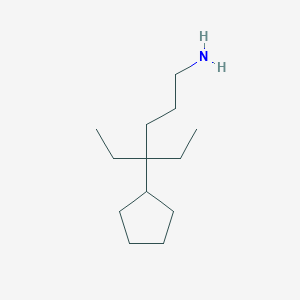
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
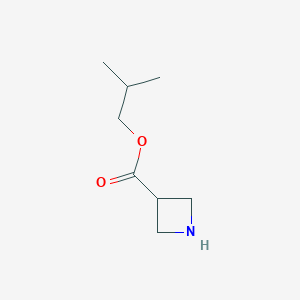
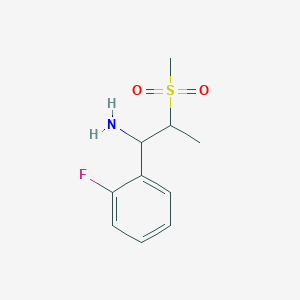
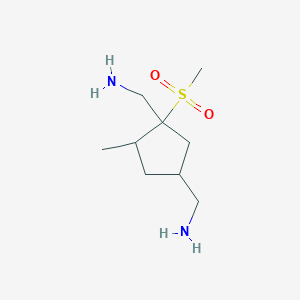
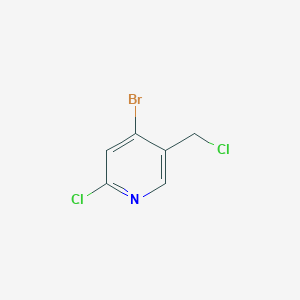
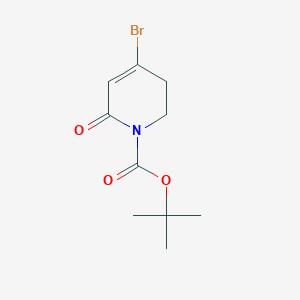
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
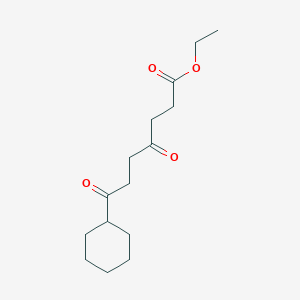
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
